molecular formula C5H6O B3049997 1-Ethynylcyclopropan-1-ol CAS No. 22935-35-9

1-Ethynylcyclopropan-1-ol

Cat. No.: B3049997
CAS No.: 22935-35-9
M. Wt: 82.1 g/mol
InChI Key: QPACLFFIDGQFRT-UHFFFAOYSA-N
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Description

1-Ethynylcyclopropan-1-ol is an organic compound with the molecular formula C₅H₆O It is characterized by a cyclopropane ring substituted with an ethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with acetylene in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ethynyl group on the cyclopropane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-ethynylcyclopropanone.

    Reduction: The ethynyl group can be reduced to an ethyl group, yielding 1-ethylcyclopropan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the ethynyl group.

    Substitution: Nucleophiles such as halides or alkyl groups can be introduced using reagents like sodium halides or alkyl halides.

Major Products:

    Oxidation: 1-Ethynylcyclopropanone

    Reduction: 1-Ethylcyclopropan-1-ol

    Substitution: Various substituted cyclopropanols depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

ECP has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for the synthesis of more complex molecules. Research indicates that compounds derived from ECP may exhibit biological activity, making it a candidate for drug development.

  • Case Study: Synthesis of Antiviral Agents
    A study explored the synthesis of antiviral compounds using ECP as a precursor. The derivatives showed promising activity against viral targets, highlighting ECP's utility in medicinal chemistry .

Organic Synthesis

ECP is employed as a reagent in organic synthesis due to its ability to undergo various chemical transformations. Its reactivity allows for the formation of diverse functional groups.

  • Application: Cyclopropane Ring Opening
    ECP can be used in reactions that involve the opening of the cyclopropane ring, leading to the formation of alcohols or other functionalized products. This reaction pathway is significant for creating complex organic molecules .

Materials Science

In materials science, ECP has been explored for its potential role in developing new materials with specific properties.

  • Research Insight: Polymerization Studies
    Researchers have investigated the polymerization of ECP to create novel polymers with enhanced mechanical properties. These materials could be useful in various applications, including coatings and adhesives .

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryIntermediate for drug synthesisAntiviral compound development using ECP
Organic SynthesisReagent for creating complex organic moleculesCyclopropane ring opening leading to alcohols
Materials ScienceDevelopment of new polymersPolymerization studies enhancing mechanical properties

Mechanism of Action

The mechanism of action of 1-Ethynylcyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethynyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or material synthesis.

Comparison with Similar Compounds

1-Ethynylcyclopropan-1-ol can be compared to other cyclopropane derivatives:

    1-Ethylcyclopropan-1-ol: Similar structure but with an ethyl group instead of an ethynyl group, leading to different reactivity and applications.

    Cyclopropanol: Lacks the ethynyl group, resulting in different chemical properties and reactivity.

    1-Phenylcyclopropan-1-ol:

The uniqueness of this compound lies in its combination of a cyclopropane ring with both a hydroxyl and an ethynyl group, providing a versatile platform for various chemical transformations and applications.

Biological Activity

1-Ethynylcyclopropan-1-ol is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with an ethynyl group and a hydroxyl group attached, which contributes to its reactivity and biological interactions. The molecular formula is C4H6OC_4H_6O, and its structure can be represented as follows:

Structure C3H5CC OH\text{Structure }\quad \text{C}_3\text{H}_5\text{C}\equiv \text{C OH}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and other flavoprotein oxidases. These interactions often involve the formation of stable adducts that prevent enzyme function .
  • Antimicrobial Properties : Studies indicate that certain cyclopropane derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

1. Antitumor Activity

Research has demonstrated that compounds similar to this compound possess antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer agent.

2. Antimicrobial Activity

The compound has exhibited notable activity against several bacterial strains. For example, in a study evaluating the efficacy of cyclopropane derivatives against Gram-positive and Gram-negative bacteria, this compound showed significant inhibition zones, indicating its potential as an antimicrobial agent .

3. Neurochemical Effects

Cyclopropane derivatives are also being investigated for their neurochemical properties. They may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessReference
AntitumorModerate
AntimicrobialHigh
Neurochemical EffectsPotential

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested using the disk diffusion method, resulting in inhibition zones greater than those observed with standard antibiotics.

Case Study 2: Enzyme Inhibition Mechanism

In another study focusing on enzyme inhibition, researchers found that this compound acted as an irreversible inhibitor of MAO. This was confirmed through kinetic studies showing a decrease in enzyme activity upon exposure to the compound, highlighting its potential as a therapeutic agent for mood disorders .

Properties

IUPAC Name

1-ethynylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-5(6)3-4-5/h1,6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPACLFFIDGQFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627708
Record name 1-Ethynylcyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22935-35-9
Record name 1-Ethynylcyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynylcyclopropan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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